molecular formula C15H21NO2S B2424806 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide CAS No. 1797640-14-2

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2424806
CAS No.: 1797640-14-2
M. Wt: 279.4
InChI Key: IUUZNUDRDLPBHH-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide is an organic compound that features a cyclohexene ring, a carboxamide group, and a thiophene ring with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-methoxy-5-methylthiophene with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with cyclohex-3-enecarboxylic acid chloride under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-((5-methylthiophen-2-yl)methyl)ethanamine hydrochloride
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-11-8-9-14(19-11)13(18-2)10-16-15(17)12-6-4-3-5-7-12/h3-4,8-9,12-13H,5-7,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUZNUDRDLPBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2CCC=CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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